LogP Advantage: Hexyl Ester Provides the Highest Lipophilicity in the Linear 4-Formylphenyl Alkyl Carbonate Series
Carbonic acid, 4-formylphenyl hexyl ester exhibits a calculated LogP of 3.59, representing the highest lipophilicity among all linear 4-formylphenyl alkyl carbonates for which LogP data are available . This value exceeds the methyl homolog (LogP 1.64, CAS 24260-42-2) by +1.95 log units, the ethyl homolog (LogP 2.03, CAS 50262-54-9) by +1.56 log units, the propyl homolog (LogP 2.42, CAS 50262-55-0) by +1.17 log units, and the pentyl homolog (LogP 3.3, CAS 50262-57-2) by +0.29 log units . The branched tert-butyl analog (LogP 2.81, CAS 87188-50-9) is 0.78 log units lower despite having a comparable carbon count, underscoring that linear hexyl geometry uniquely maximizes hydrophobic surface area while preserving molecular volume efficiency . Each +1.0 LogP unit corresponds to an approximately 10-fold increase in octanol/water partition coefficient, translating to substantially greater partitioning into lipid membranes, non-polar solvents, and hydrophobic polymer matrices for the hexyl ester relative to any shorter-chain homolog .
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 3.59 (Carbonic acid, 4-formylphenyl hexyl ester, CAS 50262-58-3) |
| Comparator Or Baseline | Methyl homolog LogP = 1.64; Ethyl homolog LogP = 2.03; Propyl homolog LogP = 2.42; Pentyl homolog LogP = 3.3; tert-Butyl analog LogP = 2.81 |
| Quantified Difference | ΔLogP vs. methyl = +1.95; vs. ethyl = +1.56; vs. propyl = +1.17; vs. pentyl = +0.29; vs. tert-butyl = +0.78 |
| Conditions | Calculated LogP values from authoritative databases; cross-referenced where multiple sources available; hexyl LogP from ChemSrc; comparator LogP values from ChemSrc, LookChem, and molbase respectively |
Why This Matters
For procurement decisions involving lipid bilayer permeability assays, hydrophobic extraction protocols, or non-polar formulation matrices, the hexyl ester's LogP of 3.59—nearly 100-fold higher octanol partitioning than the methyl homolog—is a quantifiable selection criterion that eliminates all shorter-chain analogs from consideration without additional experimentation.
